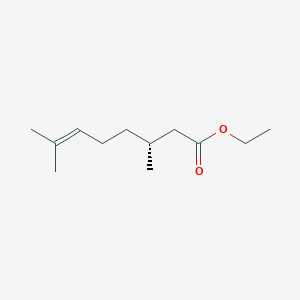
Ethyl (r)-citronellate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ®-3,7-dimethyl-6-octenoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes an ethyl group and a chiral center, making it an enantiomerically pure substance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl ®-3,7-dimethyl-6-octenoate can be synthesized through the esterification of ®-3,7-dimethyl-6-octenoic acid with ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
(R)-3,7-dimethyl-6-octenoic acid+ethanolH2SO4ethyl (R)-3,7-dimethyl-6-octenoate+water
Industrial Production Methods
On an industrial scale, the production of ethyl ®-3,7-dimethyl-6-octenoate may involve continuous esterification processes using reactive distillation columns. This method allows for the efficient separation of the ester product from the reaction mixture, enhancing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ®-3,7-dimethyl-6-octenoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to its corresponding alcohol.
Oxidation: The ester can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: ®-3,7-dimethyl-6-octenoic acid and ethanol.
Reduction: ®-3,7-dimethyl-6-octen-1-ol.
Oxidation: Various oxidized products depending on the specific conditions.
Applications De Recherche Scientifique
Ethyl ®-3,7-dimethyl-6-octenoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mécanisme D'action
The mechanism by which ethyl ®-3,7-dimethyl-6-octenoate exerts its effects involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis in biological systems to release its corresponding acid and alcohol, which may then interact with various enzymes and receptors. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Ethyl ®-3,7-dimethyl-6-octenoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, ethyl ®-3,7-dimethyl-6-octenoate is unique due to its chiral center and specific structural features. This uniqueness makes it valuable in applications requiring enantiomerically pure substances.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
- Ethyl ®-2-hydroxy-4-phenylbutyrate
Propriétés
Numéro CAS |
65620-73-7 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
ethyl (3R)-3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C12H22O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,11H,5-6,8-9H2,1-4H3/t11-/m1/s1 |
Clé InChI |
UAIOJGGMISJMMY-LLVKDONJSA-N |
SMILES isomérique |
CCOC(=O)C[C@H](C)CCC=C(C)C |
SMILES canonique |
CCOC(=O)CC(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


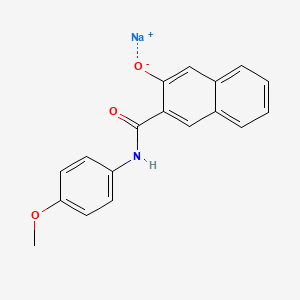
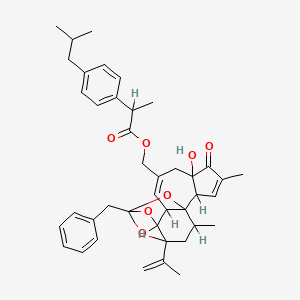

![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
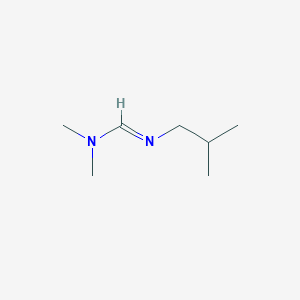
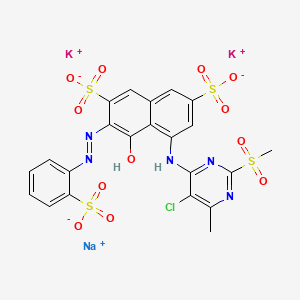
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)

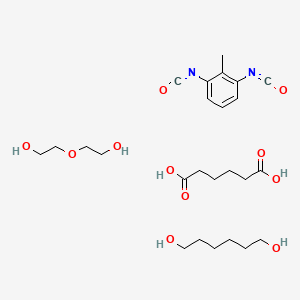
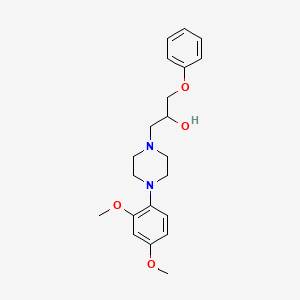
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
